molecular formula C15H11LiO B14272238 lithium;1-methoxy-4-(2-phenylethynyl)benzene CAS No. 141240-72-4

lithium;1-methoxy-4-(2-phenylethynyl)benzene

Cat. No.: B14272238
CAS No.: 141240-72-4
M. Wt: 214.2 g/mol
InChI Key: JQYZSEONGRTBNS-UHFFFAOYSA-N
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Description

Lithium;1-methoxy-4-(2-phenylethynyl)benzene is an organic compound with the molecular formula C15H14OLi It is a derivative of benzene, featuring a methoxy group and a phenylethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-methoxy-4-(2-phenylethynyl)benzene typically involves the reaction of 1-methoxy-4-(2-phenylethynyl)benzene with a lithium reagent. One common method is the use of lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) under low temperatures. The reaction proceeds via deprotonation of the terminal alkyne, followed by the addition of the lithium cation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-methoxy-4-(2-phenylethynyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylethynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Oxidation: Formation of 1-methoxy-4-(2-phenylethynyl)benzene ketone or carboxylic acid derivatives.

    Reduction: Formation of 1-methoxy-4-(2-phenylethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium;1-methoxy-4-(2-phenylethynyl)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of lithium;1-methoxy-4-(2-phenylethynyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic amino acids in proteins, while the lithium cation can influence the activity of enzymes by altering their conformation or catalytic properties.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-4-(2-phenylethenyl)benzene: Similar structure but with a phenylethenyl group instead of a phenylethynyl group.

    4-methoxystilbene: Another derivative of benzene with a methoxy group and a stilbene moiety.

Uniqueness

Lithium;1-methoxy-4-(2-phenylethynyl)benzene is unique due to the presence of the lithium cation, which imparts distinct chemical reactivity and potential biological activity compared to its non-lithium counterparts. The phenylethynyl group also provides unique electronic properties that can influence its interactions with other molecules.

Properties

CAS No.

141240-72-4

Molecular Formula

C15H11LiO

Molecular Weight

214.2 g/mol

IUPAC Name

lithium;1-methoxy-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C15H11O.Li/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13;/h2-5,9-12H,1H3;/q-1;+1

InChI Key

JQYZSEONGRTBNS-UHFFFAOYSA-N

Canonical SMILES

[Li+].COC1=CC=C(C=C1)C#CC2=CC=CC=[C-]2

Origin of Product

United States

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